REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([C:12]([C:13]([F:14])([F:15])[F:16])=[O:17])[c:7]([CH3:11])[nH:8][c:9]2[cH:10]1.[Na+:19].[OH-:18].[OH2:20]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([C:12]([OH:17])=[O:18])[c:7]([CH3:11])[nH:8][c:9]2[cH:10]1
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Name
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Cc1[nH]c2cc(Cl)ccc2c1C(=O)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]c2cc(Cl)ccc2c1C(=O)C(F)(F)F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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Cc1[nH]c2cc(Cl)ccc2c1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |